3-Acetyl-5-fluoropyridin-2(1H)-one
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Overview
Description
3-Acetyl-5-fluoropyridin-2(1H)-one is a heterocyclic organic compound that contains both a pyridine ring and a fluorine atom. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-fluoropyridin-2(1H)-one typically involves the introduction of an acetyl group and a fluorine atom onto a pyridine ring. One common method might include:
Starting Material: Pyridine derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-fluoropyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-Acetylpyridin-2(1H)-one: Lacks the fluorine atom, which might result in different biological activity.
5-Fluoropyridin-2(1H)-one: Lacks the acetyl group, potentially altering its reactivity and applications.
3-Acetyl-6-fluoropyridin-2(1H)-one: Similar structure but with the fluorine atom in a different position, which could affect its chemical properties and biological activity.
Uniqueness
The presence of both an acetyl group and a fluorine atom in 3-Acetyl-5-fluoropyridin-2(1H)-one makes it unique, potentially offering a combination of properties from both functional groups. This can result in unique reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6FNO2 |
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Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-acetyl-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11) |
InChI Key |
RDTHDXNMJZEAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1=O)F |
Origin of Product |
United States |
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